molecular formula C15H14N4O5S2 B2648531 Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate CAS No. 431075-68-2

Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate

Cat. No. B2648531
CAS RN: 431075-68-2
M. Wt: 394.42
InChI Key: YHJYWLFBXPHXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate is a chemical compound used in scientific research. It exhibits diverse properties, making it valuable for various applications such as drug development, material synthesis, and catalysis. The compound’s thioureido and nitro groups are twisted by 21.4 (2) and 7.2 (7)° .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate is characterized by the presence of thioureido and nitro groups . These groups are twisted by 21.4 (2) and 7.2 (7)° respectively .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel synthesis methods for thiazole derivatives, including compounds similar to Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate, utilize aza-alkylation/intramolecular Michael cascade reactions, affording good yields and demonstrating their versatile chemical reactivity and potential for creating diverse molecular structures for various applications Sunyoung Choi & Sung‐Gon Kim, 2017.

  • Chemical Reactions and Derivatives : Research on thiosemicarbazides, triazoles, and Schiff bases highlights their synthesis from thiazole-carbamoyl acetate derivatives, producing compounds with significant α-blocking activity. These processes underscore the potential of Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate derivatives in developing new therapeutic agents B. F. Abdel-Wahab et al., 2008.

Applications in Scientific Research

  • Biological Activities : Studies on novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates have shown significant α-glucosidase and β-glucosidase inhibition activities, suggesting applications in managing diabetes or other diseases related to enzyme dysfunction Ayesha Babar et al., 2017.

  • Anticancer Potential : The synthesis of heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been explored for their potential anticancer activity against colon cancer cell lines, illustrating how modifications of the thiazole structure, similar to Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate, can lead to significant biological activities M. Abdel-Motaal et al., 2020.

properties

IUPAC Name

ethyl 2-[2-[(3-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c1-2-24-12(20)7-10-8-26-15(16-10)18-14(25)17-13(21)9-4-3-5-11(6-9)19(22)23/h3-6,8H,2,7H2,1H3,(H2,16,17,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJYWLFBXPHXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate

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